molecular formula C19H18N2O4S2 B11546328 ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11546328
M. Wt: 402.5 g/mol
InChI Key: VVYBJKNTXDJWOL-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl chloroacetate with 2-mercaptobenzoxazole to form ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. This intermediate is then reacted with cyclopentadiene and other reagents under specific conditions to yield the final product .

Chemical Reactions Analysis

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure and the presence of both benzoxazole and cyclopentathiophene moieties. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O4S2/c1-2-24-18(23)16-11-6-5-9-14(11)27-17(16)21-15(22)10-26-19-20-12-7-3-4-8-13(12)25-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,22)

InChI Key

VVYBJKNTXDJWOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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